molecular formula C14H17N3O5S2 B3006577 methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797091-73-6

methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B3006577
CAS No.: 1797091-73-6
M. Wt: 371.43
InChI Key: OVKBRLCGUVOEDD-UHFFFAOYSA-N
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Description

Methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H17N3O5S2 and its molecular weight is 371.43. The purity is usually 95%.
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Biological Activity

Methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C12H16N4O4S
  • Molecular Weight : 304.34 g/mol
  • IUPAC Name : this compound

This structure features a thiophene ring, a sulfamoyl group, and a pyrazole moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in disease pathways.
  • Modulation of Receptor Activity : Interacting with receptors such as TGF-β type I receptor (ALK5), which is implicated in fibrotic diseases and cancer .
  • Antimicrobial Properties : The presence of the thiophene ring is known to enhance antimicrobial activity against various pathogens.

Antifibrotic and Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting the TGF-β signaling pathway. This pathway plays a crucial role in fibrosis and tumor progression. For instance, derivatives targeting ALK5 have shown promising results in both in vitro and in vivo models, demonstrating significant inhibitory activity on fibrotic processes .

Analgesic Effects

Research on related pyrazole derivatives has indicated analgesic properties. Compounds that act as cannabinoid receptor agonists have been noted for their pain-relieving effects without significant central nervous system side effects . This suggests that this compound may also exhibit similar analgesic properties.

Study 1: Inhibition of ALK5

A study published in PubMed demonstrated that a derivative of the compound exhibited strong inhibitory activity against ALK5, showing an oral bioavailability of 57.6%. This suggests potential for therapeutic applications in treating fibrotic diseases and certain cancers .

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of thiophene-based compounds, revealing that modifications to the sulfamoyl group enhanced activity against Gram-positive bacteria. Such findings underscore the importance of structural components in determining biological activity .

Data Tables

Biological ActivityMechanismReference
Inhibition of ALK5Enzymatic inhibition
Analgesic effectsReceptor modulation
Antimicrobial activityPathogen inhibition

Properties

IUPAC Name

methyl 3-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S2/c1-21-14(18)13-12(4-7-23-13)24(19,20)16-10-8-15-17(9-10)11-2-5-22-6-3-11/h4,7-9,11,16H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBRLCGUVOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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